(6-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester

Cross-Coupling Medicinal Chemistry Carbonylation

Constructing 2,6-disubstituted pyridine libraries often stalls due to poor halogen reactivity or protecting group mismatch. This bifunctional building block solves both: • 6-Iodo enables efficient Pd-catalyzed Suzuki couplings under milder conditions vs. Br/Cl analogs. • Boc-protected 2-amine remains inert during coupling, cleanly removed with TFA/DCM. • Enables sequential, orthogonal C6/C2 derivatization for late-stage SAR expansion. ≥95% purity; reliable global supply for discovery chemistry.

Molecular Formula C10H13IN2O2
Molecular Weight 320.13 g/mol
CAS No. 849830-17-7
Cat. No. B1345271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester
CAS849830-17-7
Molecular FormulaC10H13IN2O2
Molecular Weight320.13 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NC(=CC=C1)I
InChIInChI=1S/C10H13IN2O2/c1-10(2,3)15-9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H,12,13,14)
InChIKeyFNFCSNUZLDAMEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Iodo-pyridin-2-yl-carbamic Acid tert-Butyl Ester: Overview


(6-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester (CAS 849830-17-7) is a halogenated heterocyclic building block featuring a pyridine core substituted with an iodine atom at the 6-position and an amine protected by an acid-labile tert-butyloxycarbonyl (Boc) group . This bifunctional scaffold enables sequential derivatization, with the C-I bond serving as a versatile electrophilic handle for transition metal-catalyzed cross-coupling reactions, while the masked amine remains inert until selective deprotection under acidic conditions . The compound is commonly supplied with a minimum purity specification of 95% .

Bifunctional scaffold Iodo and Boc-protected amine enable sequential derivatization
Cross-coupling handle 6-Iodo group supports efficient Pd-catalyzed coupling reactions
Orthogonal deprotection Boc group stable to basic conditions; removable under acid
Quality benchmark Defined purity specification supports reproducible synthesis

Why Substitution with Other Pyridines Fails


Substituting (6-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester with an alternative halogenated pyridine or a different N-protecting group can significantly compromise synthetic efficiency and product purity. The specific combination of a 6-iodo substituent and a Boc-protected 2-amine is not universally interchangeable. The iodo group is a superior leaving group in palladium-catalyzed cross-couplings compared to bromo or chloro analogs, enabling milder reaction conditions and higher yields [1]. Furthermore, the Boc protecting group offers unique acid-lability orthogonal to the reaction conditions required for C-I bond activation, a balance that is lost if the amine is left unprotected (leading to unwanted side reactions) or protected with a base-labile group (e.g., Fmoc) that may not survive Suzuki-Miyaura conditions .

Attribute
Target Compound
Alternative
Halogen
Iodo: higher reactivity in cross-coupling
Bromo: may require forcing conditions; lower yields reported
N-Protection
Boc: stable under basic cross-coupling conditions
Fmoc/Unprotected: base-labile or may cause side reactions

Quantitative Performance Comparison


Iodo vs. Bromo Reactivity in Carbonylative Suzuki Coupling

The 6-iodo substituent on the pyridine ring confers a significant kinetic advantage in palladium-catalyzed carbonylative Suzuki-Miyaura cross-coupling reactions compared to its 6-bromo analog. Under optimized conditions, iodopyridines demonstrate a higher reaction rate and achieve superior yields in the synthesis of benzoylpyridine derivatives. The general reactivity trend for pyridine halides in this transformation is established as iodo > bromo [1].

Iodo vs. Bromo Reactivity
Class-level inference
Yields 80–95% for iodopyridines; reactivity order I > Br
May support higher cross-coupling efficiency
Under carbonylative Suzuki conditions; substrate-dependent
Cross-Coupling Medicinal Chemistry Carbonylation

Boc Group Stability Under Basic Cross-Coupling Conditions

The tert-butyl carbamate (Boc) protecting group on the 2-amino functionality exhibits robust stability under the basic conditions (e.g., carbonate or phosphate bases) commonly employed in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions. This is in direct contrast to base-labile protecting groups like Fmoc. The Boc group is specifically designed for selective removal under acidic conditions (e.g., TFA, HCl), offering an orthogonal deprotection strategy .

Boc Stability
Class-level inference
Boc group stable under basic cross-coupling conditions; Fmoc not
Enables orthogonal deprotection strategy
Qualitative stability difference; base selection matters
Protecting Group Strategy Organic Synthesis Chemoselectivity

Defined Purity Specification for Reproducible Synthesis

Reputable vendors specify a minimum purity for (6-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester, typically ≥95%. This specification serves as a quantitative benchmark for procurement, ensuring the starting material is of sufficient quality for reproducible synthesis. A lower purity alternative, or an unspecified grade, introduces unquantified risk of impurities that can poison catalysts or lead to unwanted byproducts, ultimately increasing purification costs and lowering final yields .

Purity Specification
Specification review
Min. purity 95% (vendor spec.)
Supports procurement quality benchmark
Verify with CoA; may reduce catalyst poisoning risk
Chemical Procurement Quality Control Reproducibility

Key Research Applications


2,6-Disubstituted Pyridine Library Synthesis

The bifunctional nature of the compound makes it ideal for constructing diverse 2,6-disubstituted pyridine libraries. The 6-iodo group can be selectively engaged in a first Suzuki-Miyaura coupling to install an aryl or heteroaryl substituent. The Boc group, stable to these basic coupling conditions , can then be cleanly removed under acidic conditions (e.g., TFA/DCM) to liberate the 2-amine. This free amine can then be further derivatized via amide bond formation, reductive amination, or a second cross-coupling event.

Late-Stage Functionalization of Drug Intermediates

Given the high reactivity of the aryl iodide in cross-coupling reactions , this compound is suitable for late-stage functionalization of complex drug candidates. The mild conditions often associated with the coupling of aryl iodides minimize the risk of degrading other sensitive functional groups present on a near-final drug scaffold. This allows for the precise installation of molecular diversity at a late stage in the synthetic route, a valuable strategy in medicinal chemistry for structure-activity relationship (SAR) studies.

Kinase Inhibitor and CNS Drug Discovery

The 2-aminopyridine motif is a common pharmacophore in numerous kinase inhibitors and central nervous system (CNS) active drugs . This compound provides a direct and efficient entry point into this chemical space. The iodine handle allows for the installation of a wide variety of substituents at the 6-position, enabling rapid exploration of different vectors within the target protein's binding pocket. The Boc group ensures that the key 2-amino group is masked until a later, more convenient stage of the synthesis.

Application
Selection Property
Validation Focus
2,6-Disubstituted pyridine library synthesis
Orthogonal iodo/Boc handles
Sequential coupling-deprotection efficiency
Late-stage functionalization
High aryl iodide reactivity
Compatibility with sensitive functional groups
Kinase inhibitor & CNS research scaffolds
2-Aminopyridine pharmacophore entry
6-position diversification for SAR

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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